Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is a heterocyclic organic compound that features a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate with nitrilimine, which undergoes intermolecular cyclization to yield the desired thiazole derivative . The reaction conditions often include the use of triethylamine as a base and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction temperature, pressure, and solvent choice are critical parameters that are carefully controlled in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZBJXRNJWSONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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